Sigma-1 Affinity vs. Unsubstituted Scaffold
In a direct comparison using human sigma-1 receptor binding assays, 1'-benzylspiro[chroman-2,4'-piperidin]-4-one exhibits sub-nanomolar affinity (Ki = 0.2089 nM) [1]. This is a dramatic improvement over the unsubstituted spiro[chroman-2,4'-piperidin]-4-one core, which is reported to have a Ki value of 391.0 nM for the sigma-1 receptor [2].
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.2089 nM |
| Comparator Or Baseline | Spiro[chroman-2,4'-piperidin]-4-one (Ki = 391.0 nM) |
| Quantified Difference | ~1,870-fold higher affinity |
| Conditions | Radioligand displacement assay using human Jurkat cell membranes [1] and guinea pig brain membranes [2], respectively. |
Why This Matters
This >1,800-fold difference in binding affinity demonstrates that the N-benzyl substituent is critical for high potency sigma-1 engagement, a key consideration for any CNS-targeted research program.
- [1] Molbic. Bioactivity Information: 1'-benzylspiro[3H-chromene-2,4'-piperidine]-4-one. Ki = 0.2089 nM. View Source
- [2] Maier, C.A., Wünsch, B. Novel spiropiperidines as highly potent and subtype selective sigma-receptor ligands. Part 1. J. Med. Chem. 2002, 45, 2, 438-448. (Data for unsubstituted spiro[chroman-2,4'-piperidin]-4-one). View Source
